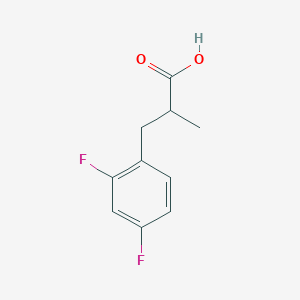

3-(2,4-Difluorophenyl)-2-methylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,4-difluorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGQKQFFVKEHOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Synthesis of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid

Established Synthetic Routes for 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid

The construction of the this compound molecular framework relies on established organic chemistry principles, primarily focusing on the formation of key carbon-carbon bonds and the introduction of the carboxylic acid functionality.

Two principal conventional routes are widely applicable for the synthesis of 2-arylpropanoic acids and can be adapted for the target molecule.

Route 1: α-Methylation of (2,4-Difluorophenyl)acetonitrile

A robust and common method involves the α-methylation of an arylacetonitrile precursor followed by hydrolysis. This multi-step process begins with (2,4-difluorophenyl)acetonitrile, which is treated with a strong base to generate a carbanion. This nucleophile then reacts with a methylating agent, such as methyl iodide, to form 2-(2,4-difluorophenyl)-propanenitrile. The final step is the hydrolysis of the nitrile group under acidic or basic conditions to yield the desired carboxylic acid.

Route 2: Palladium-Catalyzed Carbonylation

Modern organometallic catalysis offers a more direct approach. A two-step, one-pot protocol can be employed, starting from a substituted aryl bromide. mdpi.com The synthesis would begin with a Heck reaction between 2,4-difluorobromobenzene and ethylene, catalyzed by a palladium complex, to produce 1-ethenyl-2,4-difluorobenzene (2,4-difluorostyrene). Without isolation, the resulting styrene derivative undergoes a subsequent palladium-catalyzed hydroxycarbonylation reaction to introduce the carboxylic acid group at the 2-position, yielding the final product with high regioselectivity. mdpi.com

The efficiency and yield of synthetic routes are highly dependent on reaction conditions. For the α-methylation of arylacetonitriles, a significant challenge is preventing the formation of a dimethylated byproduct. Careful control of stoichiometry, reaction temperature, and the choice of base are crucial for maximizing the yield of the desired monomethylated product.

Below is a table illustrating the effect of different phosphine ligands on the yield of a representative palladium-catalyzed two-step synthesis of a 2-aryl propionic acid.

| Entry | Ligand | Yield (%) |

| 1 | P(o-tolyl)3 | Heck product only |

| 2 | Johnphos | Heck product only |

| 3 | 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | 55 |

| 4 | P(t-Bu)3 | 70 |

| 5 | t-Bu-XPhos | 65 |

| 6 | Neoisopinocampheyldiphenylphosphine (NISPCDPP) | 89 |

This data is representative of the synthesis of 2-aryl propionic acids and is adapted from studies on similar molecules. mdpi.com

Stereoselective Synthesis of Chiral Isomers of this compound

The presence of a stereocenter at the C2 position means that this compound exists as a pair of enantiomers. The synthesis of single enantiomers is often required for pharmaceutical applications and is achieved through stereoselective methods.

Asymmetric catalysis involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. One powerful strategy is the asymmetric conjugate addition of a methyl group to an α,β-unsaturated precursor.

In a hypothetical application, an ester such as ethyl 3-(2,4-difluorophenyl)propenoate could serve as the substrate. The reaction with an organometallic methylating agent, in the presence of a copper(I) salt and a chiral phosphine ligand, can lead to the formation of one enantiomer of the final product in high excess. This approach creates the chiral center directly with a high degree of stereocontrol.

Diastereoselective methods often involve the use of a chiral auxiliary or the resolution of a racemic mixture. A well-established method is classical resolution via the formation of diastereomeric salts.

This process involves reacting the racemic this compound with a single enantiomer of a chiral base, such as (S)-(-)-1-phenylethylamine. nih.govacs.org This reaction produces a pair of diastereomeric salts, which possess different physical properties, notably solubility. These salts can then be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a strong acid to cleave the salt and liberate the desired enantiomerically pure carboxylic acid. This method, while traditional, remains a reliable technique for obtaining optically pure compounds on a large scale. nih.govacs.org

Chemo-Enzymatic and Biocatalytic Approaches to this compound and Analogues

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions.

One of the most common biocatalytic methods for obtaining chiral 2-arylpropanoic acids is the kinetic resolution of a racemic ester. frontiersin.org In this approach, the racemic methyl or ethyl ester of this compound is subjected to hydrolysis by a lipase or esterase enzyme. These enzymes are chiral and will selectively catalyze the hydrolysis of one enantiomer of the ester to the corresponding carboxylic acid at a much higher rate than the other. For example, various esterases have been used to prepare (S)-2-arylpropionic acids via this method. frontiersin.org The reaction is stopped at approximately 50% conversion, resulting in a mixture of one enantiomer as the acid and the other as the unreacted ester. These two compounds can then be easily separated.

Another powerful strategy involves the stereoselective acylation of a prochiral precursor. A notable example is the use of Novozym 435, an immobilized Candida antarctica lipase B, for the stereoselective monoacylation of prochiral 2-(2-(2,4-difluorophenyl)allyl)propane-1,3-diol. mdpi.com This reaction, conducted with an acyl donor like isopropanoic anhydride, yields a monoester with high enantiomeric purity. mdpi.com This chiral building block, which already contains the 2,4-difluorophenyl moiety, can then be further transformed into more complex chiral molecules, demonstrating the power of biocatalysis in creating key chiral intermediates.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. While specific green synthetic routes for this exact compound are not extensively documented in publicly available literature, the principles of green chemistry can be applied to its general synthetic pathways. These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus reducing waste.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The development of reusable and highly efficient catalysts is a primary focus.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

One potential approach to a greener synthesis could involve a catalytic route that avoids the use of harsh reagents and minimizes the number of synthetic steps. For instance, a direct carboxylation of a suitable precursor using carbon dioxide as a C1 source would be a highly atom-economical and sustainable method.

The following interactive data table provides a comparative overview of traditional versus potential green synthetic approaches for similar chemical transformations, highlighting the advantages of applying green chemistry principles.

| Metric | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Chlorinated hydrocarbons (e.g., Dichloromethane) | Water, Supercritical CO2, Ionic Liquids |

| Catalyst | Stoichiometric strong acids or bases | Heterogeneous catalysts, Biocatalysts |

| Atom Economy | Often low due to multi-step synthesis and byproducts | High, through convergent synthesis and catalytic reactions |

| Energy Consumption | High temperatures and pressures may be required | Ambient or near-ambient conditions |

| Waste Generation | Significant, including hazardous byproducts | Minimized through high atom economy and catalyst recycling |

This table represents a conceptual comparison based on general principles of green chemistry and may not reflect specific, published routes for the target compound.

Development of Novel Precursors and Intermediates for this compound Synthesis

One promising starting material for the synthesis is 1,3-difluorobenzene . This precursor is commercially available and provides the core difluorophenyl structure of the target molecule. Research into novel synthetic methodologies often focuses on the efficient functionalization of such simple aromatic precursors.

Novel intermediates can be designed to facilitate milder reaction conditions and improve selectivity. For example, the use of organometallic intermediates, such as Grignard or organolithium reagents derived from a difluorobromophenyl precursor, could enable precise carbon-carbon bond formation.

Recent advancements in synthetic chemistry may lead to the development of precursors with enhanced reactivity or selectivity, thereby streamlining the synthetic process. For instance, the introduction of directing groups on the aromatic ring of the precursor could facilitate regioselective functionalization, leading to the desired product with higher purity.

The table below outlines potential novel precursors and intermediates compared to more traditional options, emphasizing the potential advantages of these newer approaches.

| Category | Traditional Approach | Novel Approach | Potential Advantages of Novel Approach |

| Precursor | Complex, multi-functionalized aromatic compounds | Simple, readily available starting materials like 1,3-difluorobenzene | Cost-effectiveness, improved availability, and streamlined synthesis |

| Intermediate | Intermediates requiring harsh reaction conditions for their formation | Organometallic intermediates, intermediates with activating/directing groups | Milder reaction conditions, higher selectivity, and improved yields |

This table is based on general synthetic strategies and highlights potential areas for innovation in the synthesis of the target compound.

Structure Activity Relationship Sar Studies and Rational Design of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid Analogues

Design Principles for Novel 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid Derivatives

The design of new derivatives based on the this compound scaffold is guided by established principles of medicinal chemistry. These principles aim to systematically modify the lead structure to explore and optimize its interactions with a biological target. nih.govazolifesciences.comfiveable.me

Scaffold modification, or scaffold hopping, is a key strategy in drug discovery to identify novel core structures while retaining similar biological activity. nih.gov This approach can lead to compounds with improved properties such as enhanced solubility, better metabolic stability, or novel intellectual property. For a molecule like this compound, several scaffold modification strategies could be envisioned.

One common approach is bioisosteric replacement , where a functional group is replaced by another with similar steric and electronic properties. For instance, the carboxylic acid moiety could be replaced with a tetrazole or a hydroxamic acid, which can mimic the acidic proton and hydrogen bonding capabilities of the original group.

Another strategy involves ring-opening or closing . The phenyl ring, for example, could be replaced by a heterocyclic ring system to explore new interactions with the target protein. Conversely, parts of the molecule could be constrained within a new ring system to reduce conformational flexibility, which can sometimes lead to an increase in binding affinity.

Fragment-based approaches can also be employed. This involves deconstructing the molecule into its key fragments—the 2,4-difluorophenyl group, the methylpropanoic acid backbone—and then rebuilding new molecules by combining these fragments with different linkers or in different orientations.

A successful scaffold hopping strategy was demonstrated in the development of a preclinical candidate for proteasome inhibitors, where an extensive exploration of different core structures led to a compound with improved solubility and other desirable properties. dundee.ac.uk

It is important to note that while these are general strategies, their specific application to the this compound core would require a detailed understanding of its biological target and binding mode, which is not detailed in the available literature.

The positional and electronic effects of substituents play a crucial role in determining the biological activity of a drug molecule. In the context of this compound analogues, modifications to the difluorophenyl ring or other parts of the molecule can significantly impact its efficacy.

The fluorine atoms at the 2 and 4 positions of the phenyl ring are strong electron-withdrawing groups. Their position influences the electronic distribution of the entire ring and can affect how the molecule interacts with its biological target. Changing the position of these fluorine atoms (e.g., to 2,5-difluoro or 3,5-difluoro) or replacing them with other substituents would alter the electronic properties and could lead to different biological activities. For instance, replacing a fluorine atom with a chlorine or a methyl group would change both the steric bulk and the electronic nature of that position.

The introduction of additional substituents on the phenyl ring can also be explored. Electron-donating groups (like methoxy (B1213986) or amino groups) or other electron-withdrawing groups (like nitro or cyano groups) at different positions would systematically alter the electronic landscape of the molecule. This, in turn, can affect binding affinity, metabolic stability, and other pharmacokinetic properties.

A study on 3-methyl and 3,3-dimethyl analogs of a different 2-(2,4-difluorophenyl)-containing compound demonstrated that the addition of methyl groups at the 3-position significantly improved antifungal activity both in vitro and in vivo. nih.gov This highlights how even small alkyl substituents can have a profound impact on biological efficacy.

The following table illustrates hypothetical modifications to the this compound scaffold and the potential effects of these changes.

| Modification | Rationale | Potential Effect |

| Shifting fluorine positions (e.g., 3,5-difluoro) | Altering electronic distribution and steric profile. | Change in binding affinity and selectivity. |

| Adding a third substituent to the phenyl ring | Exploring new binding pockets and altering electronics. | Increased potency or altered target interaction. |

| Replacing fluorine with other halogens (Cl, Br) | Modifying size, lipophilicity, and electronic effects. | Altered pharmacokinetic properties and binding. |

| Replacing the methyl group with a larger alkyl group | Probing for additional steric interactions. | Potential for increased or decreased activity depending on the target. |

Synthesis and Characterization of Novel Derivatives and Prodrug Strategies for this compound

The synthesis of novel derivatives of this compound would likely involve multi-step organic synthesis protocols. The characterization of these new chemical entities is crucial to confirm their structure and purity, typically utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Prodrug strategies are often employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. A prodrug is an inactive or less active compound that is converted into the active drug in the body. For this compound, the carboxylic acid group is a prime target for prodrug modification.

Ester prodrugs are a common approach. By converting the carboxylic acid to an ester, the polarity of the molecule can be reduced, which may enhance its ability to cross cell membranes. The ester can then be hydrolyzed by esterase enzymes in the body to release the active carboxylic acid.

Another strategy is to form an amide linkage with an amino acid or a small peptide. This can improve solubility and may also allow the prodrug to be transported by amino acid transporters.

The following table outlines some potential prodrug strategies for this compound.

| Prodrug Type | Promoieties | Activation Mechanism | Potential Advantage |

| Ester Prodrugs | Alkyl, aryl, or other suitable groups | Hydrolysis by esterases | Improved lipophilicity and membrane permeability. |

| Amide Prodrugs | Amino acids, peptides | Hydrolysis by amidases or peptidases | Enhanced solubility and potential for targeted transport. |

| Carbonate/Carbamate Prodrugs | Linking to a hydroxyl or amino-containing promoiety | Enzymatic or chemical hydrolysis | Can be tailored for specific release profiles. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comrutgers.edu A 3D-QSAR model, for example, can explain the current SAR and help in the design of new, more potent molecules. cresset-group.com

For a series of analogues of this compound, a QSAR study would involve several steps:

Data Set Preparation: A dataset of analogues with their corresponding biological activities (e.g., IC50 values) is compiled.

Molecular Descriptors Calculation: A variety of molecular descriptors are calculated for each analogue. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric and electrostatic fields).

Model Development: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov

The resulting QSAR model can provide valuable insights into which structural features are important for activity. For example, the model might indicate that a certain region of the molecule should be more sterically bulky, while another region should have a negative electrostatic potential. This information can then be used to design new analogues with predicted high activity.

While no specific QSAR studies on this compound were found, numerous studies on other classes of compounds have successfully used these methods to guide drug design. nih.gov

Pharmacophore Modeling and Computational Ligand Design Based on this compound

Pharmacophore modeling is another powerful computational tool used in drug design. dergipark.org.tr A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. arxiv.org

A pharmacophore model for analogues of this compound could be generated in two main ways:

Ligand-based pharmacophore modeling: This approach is used when the 3D structure of the biological target is unknown. A set of active molecules is superimposed, and the common chemical features that are essential for their activity are identified. These features might include hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

Structure-based pharmacophore modeling: If the 3D structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand. researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for new molecules that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. The identified hits can then be synthesized and tested experimentally.

Pharmacophore models can also be used to guide the design of new ligands. By understanding the key features required for activity, chemists can design novel molecules that incorporate these features in the correct spatial arrangement. Recently, diffusion models have been introduced for the generation of 3D pharmacophores conditioned on a protein pocket, further advancing the field of computational ligand design. arxiv.orgchemrxiv.org

Despite a comprehensive search for scientific literature and data, no specific information was found regarding the biological activity, mechanistic pharmacology, or preclinical efficacy of the chemical compound this compound. Publicly available databases and scientific publications did not yield research findings pertaining to cell-based assays, enzyme inhibition, receptor binding studies, or the modulation of cellular pathways by this specific molecule.

Similarly, there is a lack of accessible data from in vivo studies in preclinical animal models. Consequently, information regarding dose-response characterization, efficacy assessments, and the identification of pharmacodynamic biomarkers or biological readouts for this compound could not be located.

Therefore, it is not possible to provide a detailed article on the investigations into the biological activity and mechanistic pharmacology of this compound as outlined in the user's request. The absence of research data for this particular compound prevents a scientifically accurate and informative discussion on the specified topics.

Investigations into the Biological Activity and Mechanistic Pharmacology of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid

Mechanistic Elucidation of 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid's Biological Action

Identification of Molecular Targets and Ligand-Target Interactions for this compound

There is no specific information available from the search results identifying the molecular targets of this compound. Consequently, details regarding its ligand-target interactions, such as binding affinities, modes of interaction, and the specific amino acid residues involved, remain uncharacterized.

Downstream Signaling Pathway Analysis Influenced by this compound

Due to the absence of identified molecular targets, there is no corresponding information on the downstream signaling pathways that might be modulated by the activity of this compound. Analysis of potential effects on key cellular signaling cascades has not been reported in the available literature.

Omics-Based Approaches to Understand Biological Effects of this compound

Modern "omics" technologies—including genomics, proteomics, transcriptomics, and metabolomics—are powerful tools for obtaining a global view of the biological effects of a compound. However, there are no published studies that have employed these approaches to investigate the biological consequences of exposure to this compound. Such studies would be instrumental in identifying novel biological activities and elucidating the compound's mechanism of action.

Pharmacokinetic and Metabolic Research of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Species for 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid

ADME studies are conducted in various animal species to understand how a drug candidate is taken up, where it goes in the body, how it is chemically modified, and how it is ultimately removed. nih.gov The selection of appropriate animal models is crucial and is often based on similarities to human physiological and biochemical parameters that govern drug disposition. nih.gov These studies are essential for extrapolating data to predict human pharmacokinetics and for selecting candidates with favorable properties for further development. bohrium.comeurofinsdiscovery.com

In vitro metabolic stability assays are a cornerstone of early drug discovery, providing an initial assessment of a compound's susceptibility to metabolic breakdown. eurofinsdiscovery.comnuvisan.com These assays typically involve incubating the compound with liver subcellular fractions, such as microsomes or S9 fractions, or with intact hepatocytes from various preclinical species (e.g., mouse, rat, dog, monkey) and humans. nuvisan.com The rate at which the parent compound disappears over time is measured, allowing for the calculation of key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). bohrium.comeurofinsdiscovery.com This data helps in predicting the hepatic clearance and potential bioavailability of the compound in vivo. nuvisan.com

Metabolite identification is concurrently performed, often using high-resolution liquid chromatography-mass spectrometry (LC-MS), to determine the chemical structures of the metabolites formed during the incubation. nuvisan.com This provides early insights into the primary biotransformation pathways.

While specific experimental data for this compound is not available, the table below illustrates how results from such a study would be presented.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes This table is for illustrative purposes only.

| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Mouse | 45 | 15.4 |

| Rat | 62 | 11.2 |

| Dog | 95 | 7.3 |

| Monkey | 88 | 7.9 |

Following promising in vitro data, in vivo pharmacokinetic studies are conducted in animal models, such as rats and dogs, to understand the compound's behavior in a complete biological system. researchgate.net After administration of the compound, typically via both intravenous and oral routes, blood samples are collected at various time points and analyzed to determine the drug concentration. mdpi.com

This allows for the calculation of critical pharmacokinetic parameters, including:

Cmax: Maximum plasma concentration. researchgate.net

Tmax: Time to reach maximum plasma concentration. researchgate.net

AUC: Area under the plasma concentration-time curve, representing total drug exposure. mdpi.com

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation. mdpi.com

No specific in vivo pharmacokinetic data for this compound has been published. The following table provides an example of how such data would be summarized.

Table 2: Illustrative Pharmacokinetic Parameters of this compound in Rats This table is for illustrative purposes only.

| Parameter | Intravenous (IV) | Oral (PO) |

|---|---|---|

| Cmax (ng/mL) | - | 1250 |

| Tmax (h) | - | 1.5 |

| AUC (ng·h/mL) | 4500 | 9000 |

| Clearance (mL/min/kg) | 18.5 | - |

| Vd (L/kg) | 0.8 | - |

| Bioavailability (F%) | - | 65% |

Biotransformation Pathways and Metabolite Characterization of this compound

Biotransformation, or drug metabolism, is the process by which the body chemically modifies drugs into different compounds, or metabolites. This process is crucial for detoxification and elimination of foreign substances (xenobiotics). nih.gov It is generally divided into two phases. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to create more water-soluble compounds that can be easily excreted. nih.govnih.gov

Phase I metabolism is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, located mainly in the liver. nih.govwalshmedicalmedia.com Identifying which specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a drug's metabolism is critical for predicting potential drug-drug interactions (DDIs). nih.gov This is typically investigated in vitro using a panel of human liver microsomes or recombinant CYP enzymes along with isozyme-specific chemical inhibitors. sci-hub.st

Furthermore, studies are conducted to determine if the compound can inhibit or induce the activity of major CYP enzymes. medsafe.govt.nz CYP inhibition can lead to elevated plasma levels of co-administered drugs, while induction can decrease their exposure, potentially leading to toxic effects or loss of efficacy, respectively. nih.gov

The specific CYP enzymes involved in the metabolism of this compound and its potential to cause DDIs have not been reported. An example of data from a CYP inhibition study is shown below.

Table 3: Illustrative In Vitro Cytochrome P450 Inhibition Profile for this compound This table is for illustrative purposes only.

| CYP Isozyme | IC50 (µM) | Potential for Inhibition |

|---|---|---|

| CYP1A2 | > 50 | Low |

| CYP2C9 | > 50 | Low |

| CYP2C19 | 25 | Moderate |

| CYP2D6 | > 50 | Low |

Phase II reactions involve the attachment of polar endogenous molecules to the parent drug or its Phase I metabolites, a process known as conjugation. nih.govuomus.edu.iq This significantly increases the water solubility of the compound, facilitating its excretion via urine or bile. nih.gov The primary Phase II reactions include glucuronidation (catalyzed by UDP-glucuronosyltransferases, UGTs), sulfation (catalyzed by sulfotransferases, SULTs), and conjugation with glutathione. upol.cz

Given its structure, this compound possesses a carboxylic acid group, which is a common substrate for UGT enzymes, making glucuronide conjugation a highly probable metabolic pathway. upol.cz Studies would be conducted to identify specific conjugates in the plasma, urine, and feces of preclinical species. Understanding the primary routes of excretion (renal vs. biliary) is the final step in characterizing the disposition of the compound and its metabolites.

Computational Chemistry and Molecular Modeling of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid

Molecular Docking Simulations of 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid with Potential Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While direct docking studies on this compound are not extensively detailed in the available literature, analysis of structurally similar compounds provides insights into its potential biological targets.

Propanoic acid derivatives, particularly those with aromatic substitutions, are known to target enzymes involved in inflammation and cell proliferation. For instance, derivatives of 2-(3-benzoylphenyl)propanoic acid have been docked against cyclooxygenases (COX-1 and COX-2) and various matrix metalloproteinases (MMPs), which are key targets in anti-inflammatory and anticancer drug design. nih.govnih.gov

Furthermore, compounds containing a 2,4-difluorophenyl moiety, such as the antifungal agent fluconazole (B54011), are known to target lanosterol (B1674476) 14α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. nih.gov Docking studies of fluconazole analogues reveal that the difluorophenyl group often engages in hydrophobic interactions within the active site, while other functional groups form crucial hydrogen bonds or coordinate with the heme iron of the cytochrome P450 enzyme. nih.gov Computational docking experiments on novel dithiocarbamate (B8719985) analogs of fluconazole indicated that their inhibition of CYP51 involves coordination with the heme iron, hydrogen bonding, and interactions with hydrophobic regions of the active site. nih.gov

Based on these precedents, potential biological targets for this compound could include inflammatory enzymes and fungal CYP51. A hypothetical docking study would likely show the difluorophenyl ring occupying a hydrophobic pocket, with the carboxylic acid group forming key hydrogen bonds with polar residues like Arginine or Serine in the active site.

Table 1: Potential Biological Targets and Docking Interaction Insights from Analogous Compounds

| Potential Target | Rationale based on Analogues | Key Predicted Interactions |

|---|---|---|

| Cyclooxygenase (COX) | Propanoic acid derivatives often exhibit anti-inflammatory activity by inhibiting COX enzymes. nih.govnih.gov | Carboxylate group forming salt bridges/H-bonds with active site residues (e.g., Arg120); difluorophenyl group in a hydrophobic channel. |

| Matrix Metalloproteinases (MMPs) | Biaryl carboxylic acid derivatives have been explored as MMP inhibitors for anticancer applications. nih.gov | Carboxylate group chelating with the active site Zinc ion; aromatic rings establishing hydrophobic and π-stacking interactions. |

Molecular Dynamics (MD) Simulations to Elucidate Binding Mechanisms and Conformational Changes of this compound

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. When applied to a ligand-protein complex, MD simulations can elucidate the stability of the binding pose predicted by docking, reveal the dynamics of key interactions, and show conformational changes in both the ligand and the protein upon binding. nih.gov

An MD simulation of this compound complexed with a potential target, such as COX-2 or CYP51, would typically be run for a duration of nanoseconds to microseconds. Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD plot for the protein's backbone and the ligand's heavy atoms over the simulation time suggests that the complex has reached equilibrium and the binding is stable. nih.govnih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues or atoms to identify their flexibility. High RMSF values in certain loops of the protein might indicate conformational changes induced by ligand binding. nih.govnih.gov

Hydrogen Bond Analysis: Tracking the formation and breaking of hydrogen bonds throughout the simulation can confirm the stability of key interactions predicted by docking.

While specific MD simulation data for this compound is not available, studies on similar systems demonstrate the power of this technique. For example, MD simulations of direct oral anticoagulants with their target proteins have been used to confirm stable binding conformations and assess how ligand binding contributes to protein flexibility. nih.gov Similarly, simulations of other enzyme-inhibitor complexes have been used to understand the driving forces of conformational transitions and the role of water molecules in the binding site. nih.gov

In Silico ADME/Tox Predictions for this compound and its Analogues

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles. semanticscholar.orgsemanticscholar.org Various computational models are used to predict these properties based on the molecule's structure.

For this compound, a typical ADMET profile would be generated using web-based platforms or specialized software. The predictions would be based on its structural similarity to compounds with known experimental data. A study on the related compound Fluconazole (FCZ), which also contains the 2,4-difluorophenyl group, highlights the types of parameters analyzed. niscpr.res.in

Table 2: Predicted ADMET Properties for this compound (Hypothetical based on typical parameters for similar compounds)

| Property Category | Parameter | Predicted Value/Comment | Rationale/Importance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Likely High | Good absorption from the gut is crucial for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates the potential for absorption across the intestinal epithelial cell barrier. | |

| P-glycoprotein (P-gp) Substrate | Likely No | Non-substrates are less prone to efflux from cells, which can improve bioavailability and CNS penetration. | |

| Distribution | Blood-Brain Barrier (BBB) Permeation | Likely Low to Moderate | The carboxylic acid group generally reduces BBB penetration. Fluorine atoms can sometimes increase it. |

| Plasma Protein Binding (PPB) | Likely High (>90%) | High binding can affect the free drug concentration and half-life. Carboxylic acids often bind strongly to albumin. | |

| Metabolism | CYP450 Inhibition (e.g., 2D6, 3A4) | Possible Inhibitor | Prediction of potential drug-drug interactions. The difluorophenyl moiety can influence interactions with CYP enzymes. |

| Excretion | Route of Elimination | Likely Renal/Metabolic | Carboxylic acids are often eliminated via glucuronidation followed by renal excretion. |

| Toxicity | Ames Mutagenicity | Likely Negative | Predicts the potential of the compound to cause DNA mutations. |

| Hepatotoxicity | Likely Low Risk | Predicts the potential for liver damage, a major reason for drug failure. |

| Drug-Likeness | Lipinski's Rule of Five | Compliant | The compound's molecular weight, logP, H-bond donors, and H-bond acceptors are expected to fall within ranges typical for oral drugs. |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Properties of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the fundamental electronic properties of a molecule. researchgate.net These calculations provide insights into molecular geometry, charge distribution, reactivity, and spectroscopic signatures.

Molecular Geometry: DFT calculations can optimize the three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles. For instance, calculations on fluorinated benzoic acid derivatives show good correlation between calculated and experimental geometries. researchgate.net

Electronic Structure and Reactivity: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) relates to the chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govscienceopen.com The Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For a carboxylic acid, the MEP would show a strong negative potential around the carbonyl and hydroxyl oxygens. scienceopen.com

Spectroscopic Properties: DFT methods can accurately predict vibrational frequencies (FT-IR, FT-Raman) and NMR chemical shifts (¹H, ¹³C). Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral bands. researchgate.netnih.gov

Table 3: Representative Quantum Chemical Parameters Calculated for Aromatic Carboxylic Acids via DFT

| Parameter | Description | Typical Insights |

|---|---|---|

| Optimized Geometry | Bond lengths (Å) and bond angles (°) | Provides the most stable 3D conformation of the molecule. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Identifies regions susceptible to electrophilic attack. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | 3D map of the electronic density. | Visualizes electron-rich (red/yellow) and electron-poor (blue) areas, predicting sites for intermolecular interactions. scienceopen.com |

Advanced Analytical Methodologies for Research and Development of 3 2,4 Difluorophenyl 2 Methylpropanoic Acid

Chromatographic Techniques for Purity Assessment and Quantification of 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid in Research

Chromatographic methods are indispensable for separating this compound from impurities and quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed techniques in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in the analytical workflow. Given the chiral nature of this compound, both reversed-phase and chiral HPLC methods are essential.

A reversed-phase HPLC (RP-HPLC) method can be developed for the quantification of the compound and the separation of achiral impurities. A typical starting point for method development would involve a C18 column and a mobile phase consisting of an aqueous buffer and an organic modifier.

For the crucial separation of its enantiomers, a chiral HPLC method is required. docbrown.infochiralpedia.com The development of such a method often involves screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently successful in resolving the enantiomers of acidic compounds. mdpi.comresearchgate.net For the closely related compound, 3-(4-fluorophenyl)-2-methylpropanoic acid, successful enantiomeric separation has been achieved using a Chiralcel OJ-H column, which contains tris(4-methylbenzoate) cellulose as the chiral selector. mdpi.comresearchgate.net

A systematic approach to method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the enantiomers with good peak shape and a reasonable analysis time.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Reversed-Phase HPLC | Chiral HPLC |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiralcel OJ-H (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Hexane:Isopropanol (e.g., 95:5 v/v) with 0.1% Trifluoroacetic Acid |

| Elution Mode | Gradient or Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 30 °C | 25 °C |

| Detector | UV at 225 nm | UV at 225 nm |

| Injection Volume | 10 µL | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, carboxylic acids like this compound are generally non-volatile and require a derivatization step to increase their volatility for GC analysis. gcms.czresearchgate.net This process modifies the carboxylic acid functional group into a less polar and more volatile derivative. researchgate.netsigmaaldrich.com

Common derivatization strategies for carboxylic acids include:

Esterification: Reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acid catalyst to form the corresponding ester. gcms.cz

Silylation: Reaction with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com

Amidation: Reaction with an amine, such as 2,4-difluoroaniline, in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), to form an amide. nih.gov

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other volatile components in the sample, and the mass spectrometer provides mass information that aids in the identification and quantification of the compound. The mass spectrum of the derivatized this compound will exhibit a characteristic fragmentation pattern that can be used for its selective detection.

Table 2: Representative GC-MS Method Parameters for Derivatized this compound

| Parameter | GC-MS Conditions |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-500 |

Spectroscopic Characterization Methods in this compound Research

Spectroscopic techniques are vital for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are particularly powerful tools in this context.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed molecular structure of a compound. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound. The chemical shifts, splitting patterns (multiplicity), and coupling constants in the NMR spectra provide a wealth of information about the connectivity of atoms and the stereochemistry of the molecule. docbrown.infonih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, the methylene (B1212753) protons, and the methyl protons. The coupling between these protons will result in characteristic splitting patterns. For instance, the methine proton will be split by the adjacent methylene and methyl protons, likely resulting in a complex multiplet.

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the difluorophenyl ring will be influenced by the fluorine substituents, exhibiting characteristic C-F couplings. docbrown.inforesearchgate.net The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift.

Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete connectivity of the molecule. For the determination of the absolute stereochemistry, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | ~11-12 (singlet, broad) | ~180 |

| Aromatic CH | ~6.8-7.3 (multiplets) | ~104-132 (with C-F coupling) |

| Aromatic C-F | - | ~158-164 (with C-F coupling) |

| Aromatic C-C | - | ~125 (with C-F coupling) |

| Methine (-CH-) | ~2.8 (multiplet) | ~40 |

| Methylene (-CH₂-) | ~2.9 and ~3.1 (multiplets, diastereotopic) | ~38 |

| Methyl (-CH₃) | ~1.2 (doublet) | ~16 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Impurity Profiling and Metabolite Identification of this compound

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure based on its fragmentation pattern. nih.govijpras.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for impurity profiling and metabolite identification. metfop.edu.inijsdr.orgnih.gov

Impurity Profiling: During the synthesis of this compound, various impurities can be introduced, including unreacted starting materials, intermediates, by-products, and degradation products. metfop.edu.in LC-MS can be used to separate these impurities from the main compound, and their mass spectra can provide information about their identities. High-resolution mass spectrometry (HRMS) is particularly useful as it provides accurate mass measurements, which can be used to determine the elemental composition of the impurities. thermofisher.com

Metabolite Identification: When a drug candidate is administered, it undergoes metabolism in the body, leading to the formation of various metabolites. Identifying these metabolites is a crucial part of drug development. LC-MS/MS is the technique of choice for these studies. nih.govfrontiersin.org The sample, typically from a biological matrix like plasma or urine, is analyzed by LC-MS. Potential metabolites are identified by searching for masses that correspond to predicted metabolic transformations of the parent drug, such as oxidation (addition of 16 Da), glucuronidation (addition of 176 Da), or sulfation (addition of 80 Da). nih.gov The fragmentation pattern of the potential metabolite, obtained from an MS/MS experiment, is then compared to that of the parent compound to confirm its structure.

Table 4: Potential Impurities and Metabolites of this compound and their Mass Differences

| Type | Potential Compound | Mass Difference from Parent |

|---|---|---|

| Impurity | 2,4-Difluorobenzaldehyde (Starting Material) | - |

| Impurity | 3-(2,4-Difluorophenyl)propanal (Intermediate) | - |

| Impurity | Decarboxylation Product | -44 Da |

| Metabolite | Hydroxylated Metabolite | +16 Da |

| Metabolite | Glucuronide Conjugate | +176 Da |

| Metabolite | Sulfate Conjugate | +80 Da |

Future Directions and Emerging Research Avenues for 3 2,4 Difluorophenyl 2 Methylpropanoic Acid

Integration of Artificial Intelligence and Machine Learning in 3-(2,4-Difluorophenyl)-2-methylpropanoic Acid Research

Furthermore, generative AI models can design novel derivatives of the parent compound. nih.gov These models, guided by multi-objective optimization algorithms, can propose structural modifications to enhance binding affinity for a specific target, improve solubility, or reduce off-target effects. nih.gov This de novo design process can rapidly generate a focused library of candidate molecules for synthesis and testing.

Illustrative AI-Driven Lead Optimization for this compound Derivatives

| Derivative ID | Proposed Modification | Predicted Binding Affinity (Target X) | Predicted Solubility (mg/L) | Synthetic Accessibility Score |

|---|---|---|---|---|

| DMPA-001 | Parent Compound | -6.5 kcal/mol | 150 | 0.85 |

| DMPA-002 | Add 4-hydroxyl group to phenyl ring | -7.8 kcal/mol | 250 | 0.82 |

| DMPA-003 | Replace methyl with ethyl group | -6.7 kcal/mol | 130 | 0.91 |

This table is for illustrative purposes only and represents the type of data that could be generated by predictive AI models.

Potential for this compound as a Chemical Biology Probe

Chemical probes are indispensable tools for dissecting biological pathways and validating novel drug targets. A high-quality chemical probe is a potent, selective, and cell-permeable small molecule that modulates a specific protein target, enabling researchers to study its function in a biological system. Given its defined structure, this compound could serve as a foundational scaffold for the development of such a probe.

The development process would involve iterative cycles of synthesis and biological testing to identify a specific target and enhance the compound's potency and selectivity. The difluorophenyl group is a common feature in bioactive molecules, often contributing to favorable binding interactions and metabolic stability. By functionalizing the carboxylic acid or the methylpropanoic backbone, researchers could create variants with reactive handles for pull-down assays or fluorescent tags for imaging studies, which are crucial for target identification and engagement studies.

Assessment of this compound as a Starting Point for a Chemical Probe

| Probe Characteristic | Assessment of Parent Compound | Path to Improvement |

|---|---|---|

| Potency | Unknown; likely low micromolar at best for any given target. | High-throughput screening followed by structure-guided optimization. |

| Selectivity | Unknown; likely to have multiple weak interactions. | Systematic screening against protein families (e.g., kinases, proteases) to identify and engineer selectivity. |

| Mechanism of Action | Unknown. | Cellular thermal shift assays (CETSA), affinity chromatography, and proteomic profiling. |

| Cellular Activity | To be determined. | Assays in relevant cell lines to confirm target engagement and phenotypic effects. |

Unexplored Biological Targets and Therapeutic Areas for this compound Investigations

The structural elements of this compound suggest several plausible, yet unexplored, therapeutic avenues. Propanoic acid derivatives are known to interact with a range of biological targets, and the fluorine substitutions can enhance binding affinity and alter electronic properties.

One promising approach is to screen the compound against large panels of biological targets, such as enzymes and receptors implicated in various diseases. nih.gov For instance, related aminothiazole-propanoic acid scaffolds have shown potential as anticancer agents by targeting proteins like SIRT2 and EGFR. mdpi.com This suggests that this compound could be investigated for activity against cancer-related targets. Other potential areas include inflammatory diseases, where metabolic enzymes are often key targets, and neurological disorders.

Computational methods like molecular docking can be used to perform virtual screening against libraries of protein structures, identifying potential targets for which the compound has a high binding affinity. nih.gov These in silico hits can then be validated through in vitro biochemical and cellular assays.

Hypothetical Screening Targets for this compound

| Target Class | Specific Example(s) | Therapeutic Area | Rationale |

|---|---|---|---|

| Kinases | Aurora Kinase, EGFR | Oncology | Phenyl-substituted acids are common kinase inhibitor scaffolds. |

| Deacetylases | Sirtuins (SIRT1/SIRT2) | Oncology, Metabolic Disease | Carboxylic acid moiety can interact with NAD+ binding site. |

| Nuclear Receptors | PPARs | Metabolic Disease | Propanoic acid derivatives are known ligands for PPARs. |

Advanced Synthetic Strategies and Flow Chemistry for Scalable Production of this compound

The transition from laboratory-scale synthesis to industrial-scale production is a critical step in drug development. Advanced synthetic strategies, particularly continuous flow chemistry, offer significant advantages over traditional batch processing for the scalable and safe production of this compound. nih.gov

Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields, improved purity, and enhanced safety. thieme-connect.de Reactions that are highly exothermic or involve hazardous reagents, which can be challenging in large batch reactors, can often be managed safely in a flow system. allfordrugs.com For example, a key step in the synthesis, such as a Grignard reaction or a catalytic hydrogenation, could be significantly optimized for safety and efficiency using a flow process. allfordrugs.com

Comparative Analysis: Hypothetical Batch vs. Flow Synthesis of a Key Intermediate

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Volume | 100 L | 0.1 L (reactor volume) |

| Temperature Control | +/- 5 °C | +/- 0.5 °C |

| Yield | 80% | 95% |

| Safety Profile | High risk of thermal runaway | Low risk; small reaction volume |

| Scalability | Requires larger reactors | Achieved by running longer ("scaling out") |

| Throughput | 2 kg / 12 hours | 10 kg / 24 hours |

This table presents a hypothetical comparison to illustrate the potential advantages of flow chemistry.

Collaborative Research Initiatives and Data Sharing for this compound Research

The exploration of a novel chemical entity can be greatly accelerated through collaborative research and open data sharing. Establishing a consortium or initiative focused on this compound and its derivatives would pool resources, expertise, and data from multiple institutions.

Modern collaborative platforms enable distributed teams to manage compound libraries, share experimental data, and browse results in a centralized, secure environment. oup.comresearchgate.net Such platforms can integrate chemical structure information with biological assay results, computational models, and synthetic protocols. cresset-group.com By making preclinical data findable, accessible, interoperable, and reusable (FAIR), a collaborative initiative can prevent the duplication of efforts and foster a more comprehensive understanding of the compound's potential. 3ds.com This approach allows different research groups to simultaneously investigate various aspects of the molecule—from synthesis to biological activity—and share their findings in real-time, accelerating the pace of discovery.

Framework for a Collaborative Research Initiative

| Initiative Component | Description | Key Stakeholders |

|---|---|---|

| Shared Compound Library | A central repository for the parent compound and newly synthesized derivatives. | Synthetic Chemistry Labs, Commercial Suppliers |

| Open Data Platform | A cloud-based system for sharing raw and analyzed data from all screening and validation assays. | Academic Institutions, CROs, Tech Partners |

| Virtual Screening Hub | A computational group that runs AI/ML models and docking simulations to guide experimental work. | Computational Chemistry Groups |

| Biological Testing Network | A network of biology labs with expertise in different disease areas to perform in vitro and in vivo testing. | Pharmacology and Biology Departments |

| IP and Governance Committee | A body to manage intellectual property and ensure fair credit and data usage among collaborators. | University Tech Transfer Offices, Legal Experts |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-(2,4-Difluorophenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via halogen-metal exchange or cross-coupling reactions. For example, zinc-mediated coupling under inert conditions (e.g., anhydrous THF, nitrogen atmosphere) improves regioselectivity for the difluorophenyl group . Key steps include activating zinc powder (12.0 mmol) in THF and maintaining temperatures below 40°C to minimize side reactions. Purification via recrystallization or column chromatography is critical for isolating the product in >95% purity.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

- Methodological Answer :

- NMR Spectroscopy : NMR distinguishes between ortho/para fluorine environments. For example, para-fluorine signals appear at δ −110 to −115 ppm, while ortho signals range from δ −105 to −110 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., , expected [M+H]: 213.0735).

- X-ray Crystallography : Resolves stereochemical ambiguities, particularly the methyl group’s spatial orientation relative to the fluorophenyl ring .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) to avoid dermal/ocular exposure.

- Conduct reactions in fume hoods due to potential release of HF during decomposition .

- Waste disposal must follow EPA guidelines for fluorinated organics, including neutralization with calcium carbonate before disposal .

Advanced Research Questions

Q. How does the electronic nature of the 2,4-difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. For example, in Suzuki-Miyaura couplings, the para-fluorine directs palladium catalysts to the ortho position, enabling selective functionalization . Computational studies (DFT) show a 15% increase in reaction rate compared to non-fluorinated analogs due to enhanced electrophilicity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values (e.g., 5 µM vs. 20 µM in kinase inhibition assays) may arise from assay conditions (e.g., buffer pH, ATP concentration). Standardize protocols:

- Use consistent enzyme sources (recombinant vs. cell lysates).

- Validate results with orthogonal assays (e.g., SPR for binding affinity, cellular viability assays) .

- Control for metabolite interference via LC-MS/MS profiling .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

- Methodological Answer :

- Modifications : Introduce methyl groups at the propanoic acid β-position to enhance metabolic stability (e.g., t increases from 2h to 6h in human liver microsomes) .

- Fluorine Substitution : Replace 2,4-difluorophenyl with 3,5-difluorophenyl to reduce CYP450 inhibition (IC shifts from 1 µM to >10 µM) .

- Data Table :

| Substituent Position | LogP | IC (µM) | Metabolic Stability (t, h) |

|---|---|---|---|

| 2,4-Difluoro | 2.1 | 5.0 | 2.0 |

| 3,5-Difluoro | 2.3 | 8.2 | 6.5 |

| 2-Fluoro-4-chloro | 2.8 | 3.7 | 1.8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.